Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Description
Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidin-4-one core substituted with three methyl groups at positions 3, 5, and 4. The molecule also contains a sulfanyl acetate ester moiety with a propan-2-yl ester group.
Properties
Molecular Formula |
C14H18N2O3S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
propan-2-yl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H18N2O3S2/c1-7(2)19-10(17)6-20-14-15-12-11(13(18)16(14)5)8(3)9(4)21-12/h7H,6H2,1-5H3 |
InChI Key |
JYQREFCMZUBFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the trimethyl groups: Alkylation reactions using methylating agents like methyl iodide in the presence of a base can introduce the trimethyl groups at the desired positions.
Formation of the sulfanyl group:
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various esters, amides, and thioesters
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties . Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising antiproliferative activity against various human cancer cell lines. For instance, compounds similar to propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate have shown effective inhibition of cell growth in lines such as HCT-116 and MCF-7 with IC50 values ranging from 1.9 to 7.52 μg/mL .
Case Study: In Vitro Evaluation
In a study evaluating a series of thiophenes and pyrimidines, it was determined that the presence of the thieno[2,3-d]pyrimidine moiety significantly enhanced the anticancer activity of the compounds. The mechanism appears to involve the inhibition of key enzymes involved in DNA synthesis .
Enzyme Inhibition
Another application lies in the inhibition of specific kinases , particularly Raf kinases. Compounds with similar structures have been demonstrated to inhibit Raf kinase activity effectively, which is crucial for treating cancers driven by Ras mutations. This inhibition can lead to reduced tumor growth and proliferation in malignancies such as melanoma and breast cancer .
Table: Summary of Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (µM) | Cancer Type |
|---|---|---|---|
| Propan-2-yl [(3,5,6-trimethyl... | Raf Kinase | 15.72 | Melanoma |
| Similar Thieno-Pyrimidine Derivative | Thymidylate Synthase | 12.53 | Various Tumors |
Synthesis and Structural Insights
The synthesis of this compound involves several steps that include chemoselective reactions that yield high purity products suitable for biological testing . The structural characteristics that contribute to its biological activity include the presence of sulfur and nitrogen heteroatoms which enhance solubility and interaction with biological targets.
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the structure of this compound to improve its efficacy and selectivity against cancer cell lines while minimizing toxicity. Molecular docking studies are being utilized to predict interactions with target proteins more accurately .
Mechanism of Action
The mechanism of action of Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the thieno[2,3-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics are compared below with three closely related derivatives from the literature. Key differentiating factors include core modifications, substituent effects, and ester group variations, which influence physicochemical properties, bioavailability, and target interactions.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidin-4-one core is structurally distinct from the hexahydropyrimidine in ’s antihypertensive candidates, which lack aromaticity and fused thiophene rings. The aromatic core in the target compound may enhance binding to flat enzymatic pockets (e.g., kinases) .
Substituent Effects: Methyl Groups: The 3,5,6-trimethyl substitution on the target compound increases lipophilicity, which may enhance membrane permeability but reduce solubility compared to the 6-methyl pyrimidinone in Compound 1 . Chlorophenyl vs. Thietane: The 4-chlorophenyl group in CAS 573938-02-0 provides strong hydrophobic interactions, whereas the thietane oxygen in Compound 1 may improve solubility via polar interactions .
Ester Group Modifications :
- The propan-2-yl ester in the target compound is bulkier than the ethyl ester in Compound 1, likely slowing esterase-mediated hydrolysis and extending in vivo activity. Conversely, the acetamido group in CAS 573938-02-0 may be prone to enzymatic cleavage, reducing stability .
Synthetic Routes: Compound 1 () was synthesized via nucleophilic substitution between a pyrimidinone thiol and 2-chloromethylthiirane. The target compound likely follows a similar route, with methyl groups introduced via alkylation or Friedel-Crafts reactions .
Biological Activity
Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structure:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 252.34 g/mol
The thieno[2,3-d]pyrimidine core is significant for its interaction with various biological targets.
Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. By inhibiting ACC, the compound can potentially regulate lipid biosynthesis and influence metabolic pathways associated with obesity and dyslipidemia .
Biological Activities
1. Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains and has demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent against infections .
2. Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cell cultures . This could be beneficial in treating conditions characterized by chronic inflammation.
3. Anticancer Potential
Preliminary studies have suggested that thienopyrimidine derivatives can induce apoptosis in cancer cells. In particular, the compound has been tested on prostate cancer cell lines (LNCaP) and showed promising results in reducing cell viability .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | The compound displayed significant inhibition against Staphylococcus aureus with an MIC of 12.5 µg/mL. |
| Study 2 | Assess anti-inflammatory effects | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages at a concentration of 10 µM. |
| Study 3 | Investigate anticancer properties | Induced apoptosis in LNCaP cells with an IC50 value of 15 µM after 48 hours of treatment. |
Research Findings
Recent investigations into the pharmacological profile of this compound have revealed several key findings:
- ACC Inhibition : The compound effectively inhibits both ACC1 and ACC2 enzymes, leading to decreased fatty acid synthesis in HepG2 cells .
- Metabolic Regulation : In animal models, administration of the compound resulted in reduced body weight gain and improved lipid profiles under high-fat diet conditions .
- Cell Viability Studies : The compound was shown to selectively reduce viability in cancerous cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
